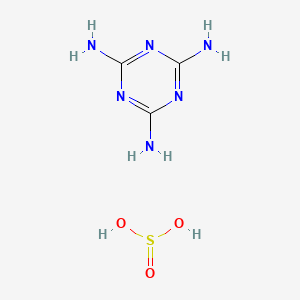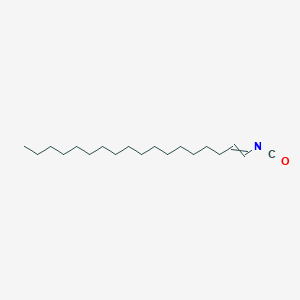
1-Isocyanatooctadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanatooctadec-1-ene, also known as octadecyl isocyanate, is a chemical compound with the molecular formula C19H35NO. It is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is notable for its long hydrocarbon chain, which imparts unique properties and applications in various fields.
Métodos De Preparación
1-Isocyanatooctadec-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of octadec-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{C18H36} + \text{COCl2} \rightarrow \text{C19H35NO} + \text{HCl} ]
Another method involves the reaction of octadec-1-ene with isocyanic acid (HNCO) under controlled conditions. Industrial production often utilizes these methods due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-Isocyanatooctadec-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can react with alcohols to form urethanes.
Substitution Reactions: It can undergo nucleophilic substitution with amines to form ureas.
Polymerization: It can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are urethanes, ureas, and polyurethanes.
Aplicaciones Científicas De Investigación
1-Isocyanatooctadec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of drug delivery systems and medical coatings.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 1-isocyanatooctadec-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are key components in various applications. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biomolecules or synthetic polymers.
Comparación Con Compuestos Similares
1-Isocyanatooctadec-1-ene can be compared with other isocyanates such as:
Phenyl isocyanate (C7H5NO): Unlike this compound, phenyl isocyanate has a shorter chain and an aromatic ring, which imparts different reactivity and applications.
Hexamethylene diisocyanate (C8H12N2O2): This compound has two isocyanate groups and is used in the production of polyurethanes with different properties compared to those derived from this compound.
The uniqueness of this compound lies in its long hydrocarbon chain, which provides hydrophobic properties and makes it suitable for applications requiring long-chain isocyanates.
Propiedades
Número CAS |
172229-61-7 |
|---|---|
Fórmula molecular |
C19H35NO |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
1-isocyanatooctadec-1-ene |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h17-18H,2-16H2,1H3 |
Clave InChI |
LNFGLMNYPWHFDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


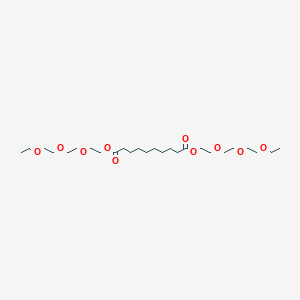

![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
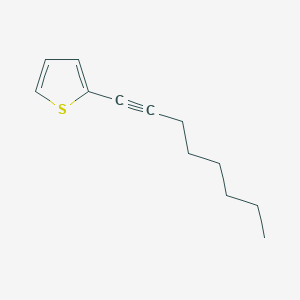
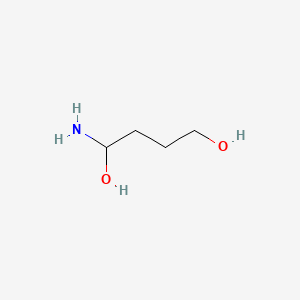
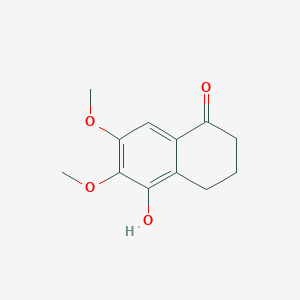

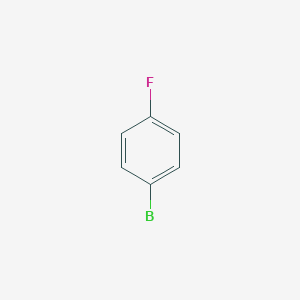
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
